N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition
A study focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the queried chemical, demonstrates its potential as a histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11, showing promise in blocking cancer cell proliferation and inducing apoptosis, making it a candidate for anticancer drugs (Zhou et al., 2008).
Dihydrofolate Reductase Inhibition
Another related compound, a classical antifolate, has been shown to be an effective inhibitor of human dihydrofolate reductase (DHFR). This property makes it a potential agent for addressing certain cancers and infections in immunocompromised patients (Gangjee et al., 2007).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives, with a structure similar to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown effectiveness in inhibiting the growth of certain cancer cell lines and demonstrating anti-inflammatory properties (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclics have shown notable insecticidal and antibacterial potential, suggesting the usefulness of similar compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Thymidylate Synthase Inhibition
Research on N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid, structurally related to the queried chemical, indicates its role as a potent inhibitor of thymidylate synthase (TS). This property underlines its potential in cancer treatment (Gangjee et al., 2003).
Antifungal Activity
Some compounds within the pyrimidin-1(6H)-yl benzamide family have demonstrated antifungal activities, offering potential uses in the treatment of fungal infections (Al-Haiza et al., 2003).
Epilepsy Treatment
N-pyridyl and pyrimidine benzamides, closely related to the queried chemical, have been explored as KCNQ2/Q3 potassium channel openers, showing effectiveness in animal models of epilepsy and pain. This indicates potential applications in neurological disorders (Amato et al., 2011).
Quality Control in Pharmaceutical Industry
Studies involving imatinib mesylate and related substances, including pyrimidin-1(6H)-yl benzamide derivatives, highlight their importance in the quality control processes of pharmaceutical products (Ye et al., 2012).
Herbicide Safening and Antifungal Agents
N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and found to offer protective effects against herbicide injury in plants, as well as displaying antifungal properties, which could be valuable in agriculture (Zheng et al., 2018).
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-13-18(15-3-4-15)22-14-24(19)12-9-21-20(26)16-5-7-17(8-6-16)23-10-1-2-11-23/h1-2,5-8,10-11,13-15H,3-4,9,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXOECPZOVNETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.